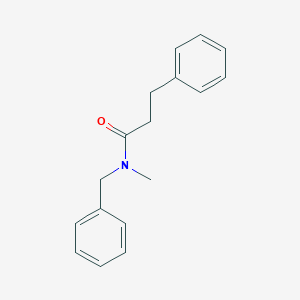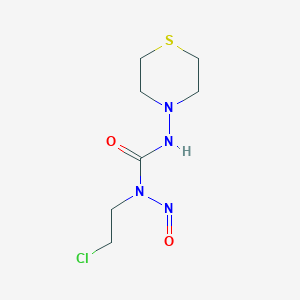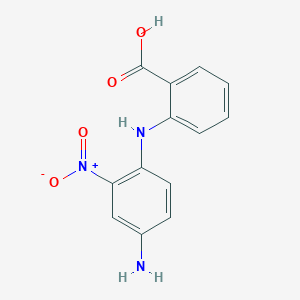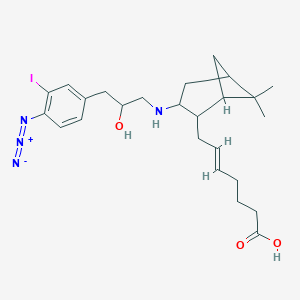![molecular formula C8H6O3 B053979 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde CAS No. 117620-53-8](/img/structure/B53979.png)
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde (OBDA) is a molecule that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields. OBDA is a cyclic aldehyde that contains a seven-membered ring with an oxygen atom and two double bonds. This molecule has been synthesized using various methods, and its applications in scientific research have been explored extensively.
作用机制
The mechanism of action of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde is not fully understood, but it is believed to involve the reaction of the aldehyde group with other molecules. The aldehyde group in 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can react with nucleophiles such as amines and thiols to form adducts. This reaction can be used to detect metal ions or to catalyze reactions. Additionally, the double bonds in 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can undergo cycloaddition reactions with other molecules, such as in the Diels-Alder reaction.
生化和生理效应
The biochemical and physiological effects of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde are not well studied. However, it has been shown that 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can react with biomolecules such as proteins and nucleic acids. This reaction can lead to the formation of adducts that can alter the function of these biomolecules. Additionally, 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has been shown to have cytotoxic effects on cancer cells.
实验室实验的优点和局限性
The advantages of using 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde in lab experiments include its unique chemical structure, which allows it to form complexes with metal ions and catalyze reactions with high enantioselectivity. Additionally, 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can be used as a fluorescent probe for detecting metal ions. The limitations of using 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde in lab experiments include its toxicity and limited solubility in water.
未来方向
There are several future directions for the study of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde. One direction is the development of new methods for synthesizing 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde. Another direction is the exploration of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde's potential applications in drug discovery, such as the development of new anticancer agents. Additionally, the study of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde's interactions with biomolecules such as proteins and nucleic acids could lead to the development of new diagnostic tools and therapies.
合成方法
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can be synthesized using various methods, including the oxidation of 2,5-norbornadiene (NBD) with ozone or hydrogen peroxide, the oxidation of NBD with potassium permanganate, and the oxidation of NBD with selenium dioxide. The most commonly used method for synthesizing 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde is the oxidation of NBD with ozone. This method involves the reaction of NBD with ozone in the presence of a solvent such as dichloromethane or chloroform. The resulting product is then treated with a reducing agent such as sodium borohydride to yield 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde.
科学研究应用
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has been used in various scientific research applications, including the development of fluorescent probes, the synthesis of chiral ligands, and the study of chemical reactions. 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has been used as a fluorescent probe for detecting metal ions such as copper and zinc. The aldehyde group in 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can react with metal ions to form a complex that emits fluorescence. 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has also been used as a chiral ligand in asymmetric catalysis reactions. The unique structure of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde allows it to form complexes with metal ions that can catalyze reactions with high enantioselectivity. Additionally, 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has been used as a reagent in chemical reactions such as the Diels-Alder reaction and the Prins reaction.
属性
CAS 编号 |
117620-53-8 |
|---|---|
产品名称 |
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde |
分子式 |
C8H6O3 |
分子量 |
150.13 g/mol |
IUPAC 名称 |
7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C8H6O3/c9-3-5-6(4-10)8-2-1-7(5)11-8/h1-4,7-8H |
InChI 键 |
RPOBPZUQXNSXAI-UHFFFAOYSA-N |
SMILES |
C1=CC2C(=C(C1O2)C=O)C=O |
规范 SMILES |
C1=CC2C(=C(C1O2)C=O)C=O |
同义词 |
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxaldehyde (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)

![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)


![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)


![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)
![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
